molecular formula C17H15N3O4S B2968207 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286707-09-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2968207
CAS RN: 1286707-09-2
M. Wt: 357.38
InChI Key: UUACWCWJXSONOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Activities

A series of derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide were designed and synthesized for evaluation in anticonvulsant activities. Notably, compounds within this structural domain have shown significant anticonvulsant activity in models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, highlighting their potential as effective anticonvulsant compounds. In silico studies, including molecular docking, were carried out to establish the molecular interactions of potent compounds in both sodium channels and GABA_A receptors, indicating their mechanism of action might involve modulation of these critical neurological pathways (Nath et al., 2021).

Antitumor Activity and Molecular Docking Study

Another research avenue for derivatives of the compound focuses on their antitumor activity. Compounds bearing similar heterocyclic rings have been synthesized and evaluated for their potential antitumor activity in vitro against various human tumor cell lines. These studies have identified compounds with considerable anticancer activity against selected cancer cell lines, emphasizing the therapeutic potential of such derivatives in oncology. Molecular docking studies further support their potential mechanism of action, suggesting interactions with biological targets relevant to cancer cell proliferation and survival (Al-Suwaidan et al., 2016).

Antimicrobial and Hemolytic Agents

Additionally, N-substituted derivatives of similar compounds have been synthesized and evaluated as potential antimicrobial and hemolytic agents. These compounds were found to be active against selected microbial species, with some exhibiting significant zone of inhibition comparable to reference drugs. Their hemolytic activity was also assessed, demonstrating their safety profile and potential as antimicrobial agents with reduced toxicity (Rehman et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10-4-5-25-16(10)17-20-19-15(24-17)7-14(21)18-8-11-2-3-12-13(6-11)23-9-22-12/h2-6H,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUACWCWJXSONOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.